(2-Methylpyrimidin-4-yl)boronic acid
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Overview
Description
(2-Methylpyrimidin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring substituted with a methyl group at the 2-position Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-methylpyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, typically under acidic or basic conditions.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: 2-Methylpyrimidine.
Chan-Lam Coupling: Aryl amines or aryl ethers.
Scientific Research Applications
(2-Methylpyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylpyrimidin-4-yl)boronic acid in various applications involves its ability to form reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group can interact with active site residues, forming a stable complex that inhibits enzyme activity. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
(2-Methylpyridin-4-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a heterocyclic ring.
4-Methylpyridine-2-boronic acid: Another isomer with the boronic acid group at the 2-position of the pyridine ring.
Uniqueness: (2-Methylpyrimidin-4-yl)boronic acid is unique due to its specific substitution pattern and the presence of a pyrimidine ring, which can confer different electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2-methylpyrimidin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPPZBNPJIAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NC=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663873 |
Source
|
Record name | (2-Methylpyrimidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647853-31-4 |
Source
|
Record name | (2-Methylpyrimidin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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